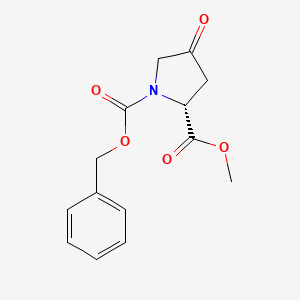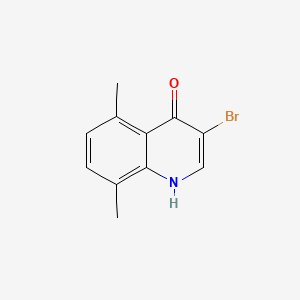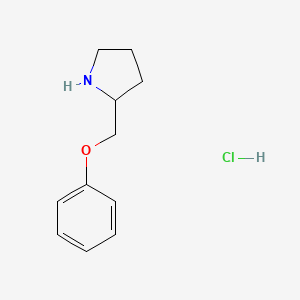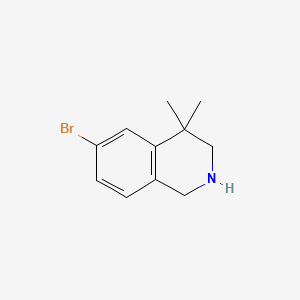
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15BrClN . It is a solid substance and has a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is 1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Neurodegenerative Disease Research
- Application Summary : THIQ derivatives, including 6-Bromo-4,4-dimethyl-THIQ, are investigated for their potential to treat neurodegenerative disorders due to their diverse biological activities .
- Results Summary : Results have shown that certain THIQ derivatives can reduce neuroinflammation and exhibit neuroprotective properties, potentially slowing the progression of diseases like Parkinson’s and Alzheimer’s .
Antimicrobial Agent Development
- Application Summary : THIQ analogs are studied for their antimicrobial properties against various infective pathogens .
- Results Summary : Studies have indicated that THIQ derivatives can be effective against a range of bacterial and fungal pathogens, with some compounds showing MIC values in the low micromolar range .
Synthetic Methodology in Organic Chemistry
- Application Summary : The C(1)-functionalization of THIQs, including 6-Bromo-4,4-dimethyl-THIQ, is a key area of research for synthesizing biologically active molecules .
- Methods of Application : Multicomponent reactions (MCRs) are employed for the functionalization process, often involving transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
- Results Summary : These methods have led to the efficient synthesis of various C(1)-substituted THIQ derivatives, which are important precursors for alkaloids with significant biological activities .
Antineuroinflammatory Agents
- Application Summary : N-benzyl THIQ derivatives are explored for their antineuroinflammatory effects .
- Results Summary : Certain THIQ derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting their potential as antineuroinflammatory agents .
Asymmetric Catalysis
- Application Summary : THIQ derivatives serve as chiral scaffolds in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds .
- Results Summary : The use of THIQ derivatives in catalysis has resulted in high enantioselectivities and yields for the targeted reactions .
Chemoinformatics and Drug Design
- Application Summary : THIQ derivatives are used in computational studies to predict molecular properties and aid in the design of new drugs .
- Results Summary : These computational approaches have helped in identifying promising THIQ derivatives with potential therapeutic applications, streamlining the drug discovery process .
Synthesis of Alkaloid Derivatives
- Methods of Application : Techniques such as transition metal-catalyzed cross-dehydrogenative coupling are used for the C(1)-functionalization of THIQs .
Development of Antineuroinflammatory Agents
- Application Summary : N-benzyl THIQ derivatives, including those derived from 6-Bromo-4,4-dimethyl-THIQ, are known to function as antineuroinflammatory agents .
Asymmetric Catalysis
- Methods of Application : They are used as ligands or organocatalysts in reactions like hydrogenations and Michael additions .
Chemoinformatics in Drug Discovery
- Application Summary : THIQ derivatives are utilized in chemoinformatics to predict molecular properties and assist in drug design .
Antifungal Research
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
Propriétés
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWHPFDYPZSEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745149 |
Source


|
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203686-06-9 |
Source


|
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)
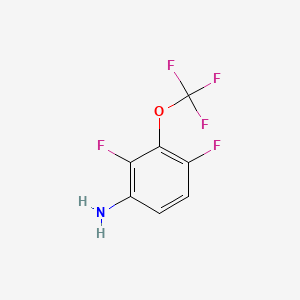
![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

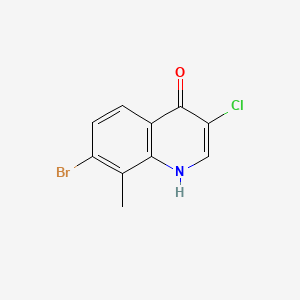
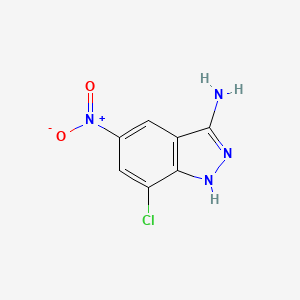
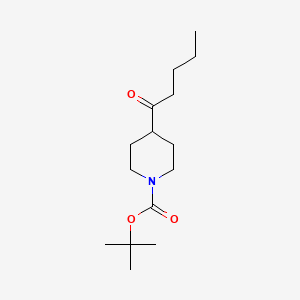
![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)
